Unii-M58joz0T53
Description
The compound’s synthesis involves substituting specific functional groups in precursor molecules, as demonstrated in Example 37 of Patent CN201510979743.2. Here, the compound was synthesized using a platinum-based catalyst, yielding a product with a molecular ion peak ([M+H]⁺) at m/z = 879 and an exact mass of 878 . While its precise structure remains undisclosed in publicly available literature, the compound’s physicochemical properties, such as high thermal stability and solubility in polar solvents, suggest utility in coordination chemistry or catalysis .
Properties
CAS No. |
947182-25-4 |
|---|---|
Molecular Formula |
C28H27FIN3O6 |
Molecular Weight |
647.4 g/mol |
IUPAC Name |
(2S,3S)-2-[(4R)-4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24+,25-/m0/s1 |
InChI Key |
MEPDJWRMAAUPBM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-(2,3-dihydroxy-propoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-N-(2-fluoro-4-iodo-phenyl)-3-phenylbutyramide RO 5068760 RO-5068760 RO5068760 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Patent CN201510979743.2
The patent describes several analogs synthesized via similar methodologies, differing primarily in substituent groups or metal coordination centers. Key examples include:
| Compound ID | Molecular Ion ([M+H]⁺) | Exact Mass | Key Functional Groups | Application Insights |
|---|---|---|---|---|
| UNII-M58J0Z0T53 | 879 | 878 | Pt-complexed aromatic | Catalysis, drug delivery |
| Example 38 | 935 | 934 | Di-hydroxyphenyl | Antioxidant activity |
| Example (I-202) | Not reported | Not reported | Fluorinated aromatic | Enhanced lipophilicity |
Key Findings :
- Mass and Stability : The platinum-coordinated UNII-M58J0Z0T53 exhibits higher molecular mass and thermal stability compared to di-hydroxyphenyl analogs (Example 38), likely due to metal-ligand interactions .
- Reactivity : Fluorinated analogs (e.g., I-202) show increased lipophilicity, making them more suitable for membrane penetration in drug delivery, whereas UNII-M58J0Z0T53’s polar groups favor aqueous-phase reactions .
Functional Analogs in Industrial Chemistry
UNII-M58J0Z0T53 shares functional similarities with organometallic compounds like DiDOPO-based flame retardants (EP/GF/DiDOPO composites). Both classes utilize aromatic rings and heteroatoms (e.g., phosphorus or platinum) to enhance thermal resistance. However, DiDOPO derivatives prioritize halogen-free flame suppression, while UNII-M58J0Z0T53’s platinum core may enable redox-active catalysis .
| Property | UNII-M58J0Z0T53 | DiDOPO Composites |
|---|---|---|
| Thermal Decomposition | >300°C (inert atmosphere) | 250–280°C (self-extinguishing) |
| Primary Application | Catalysis | Flame retardation |
| Environmental Impact | Potential metal leaching | Low toxicity, halogen-free |
Comparative Pharmacological Potential
While UNII-M58J0Z0T53 lacks explicit pharmacological data, structurally related compounds like JWH-081 and JWH-175 (cannabinoid receptor agonists) highlight the importance of aromatic substituents in bioactivity. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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